molecular formula C15H16BrN3O3S B2767548 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 2320505-05-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2767548
CAS No.: 2320505-05-1
M. Wt: 398.28
InChI Key: IPLALVNPJSFEFM-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H16BrN3O3S and its molecular weight is 398.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing a thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

The thiadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence various cellular pathways, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their chemical structure and the species in which they are studied.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-21-11-2-3-13(16)12(8-11)14(20)19-6-4-10(5-7-19)22-15-18-17-9-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLALVNPJSFEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.